Methyl 3-bromo-4-fluoro-5-iodobenzoate
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Overview
Description
Methyl 3-bromo-4-fluoro-5-iodobenzoate is a halogenated aromatic ester. This compound is characterized by the presence of bromine, fluorine, and iodine atoms on a benzoic acid methyl ester backbone. The unique combination of these halogens imparts distinct chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative, followed by esterification. For instance, starting with 3-bromo-5-iodobenzoic acid, a fluorination reaction can be carried out using a suitable fluorinating agent under controlled conditions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-fluoro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid esters, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-4-fluoro-5-iodobenzoate has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-fluoro-5-iodobenzoate involves its interaction with molecular targets through its halogen atoms and ester group. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: Shares similar halogenation but lacks the fluorine atom and ester group.
Methyl 3-bromo-4-methoxybenzoate: Contains a methoxy group instead of fluorine and iodine.
Methyl 3-bromobenzoate: Lacks both fluorine and iodine atoms.
Uniqueness
Methyl 3-bromo-4-fluoro-5-iodobenzoate is unique due to the presence of three different halogens on the aromatic ring, which imparts distinct reactivity and properties. This makes it a versatile compound for various synthetic and research applications, offering a broader range of chemical transformations compared to its analogs.
Biological Activity
Methyl 3-bromo-4-fluoro-5-iodobenzoate is a halogenated aromatic compound with significant potential in biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
This compound has the following chemical properties:
- Molecular Formula : C₈H₆BrFIO₂
- Molecular Weight : 340.94 g/mol
- CAS Number : 188813-07-2
The structure features three halogen substituents (bromine, fluorine, and iodine) on a benzoate framework, which enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The halogen atoms facilitate:
- Substitution Reactions : The bromine, fluorine, and iodine can be substituted under specific conditions, allowing for the modification of the compound to enhance biological activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial resistance mechanisms, such as topoisomerases and gyrases, which are critical for DNA replication and repair in bacteria .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity :
- Antiviral Properties :
- Cancer Research :
Case Study 1: Antimicrobial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results indicated that the compound exhibited significant activity against resistant strains of Pseudomonas aeruginosa and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli WT | 0.008 |
K. pneumoniae WT | 0.03 |
P. aeruginosa WT | 0.125 |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics .
Case Study 2: Inhibitory Effects on Viral Replication
In another study focusing on HIV, this compound was tested as a potential inhibitor of HIV reverse transcriptase. The compound demonstrated an IC50 value comparable to existing antiviral agents, indicating its potential as a therapeutic candidate in HIV treatment protocols .
Properties
IUPAC Name |
methyl 3-bromo-4-fluoro-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEDTZBHGAOCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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